![molecular formula C10H13BrS B1379303 [(3-Bromobutyl)sulfanyl]benzene CAS No. 1394041-75-8](/img/structure/B1379303.png)
[(3-Bromobutyl)sulfanyl]benzene
説明
Molecular Structure Analysis
The molecular formula of “[(3-Bromobutyl)sulfanyl]benzene” is C10H13BrS . The InChI code is 1S/C10H13BrS/c1-9(11)7-8-12-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3 .Physical And Chemical Properties Analysis
“[(3-Bromobutyl)sulfanyl]benzene” has a molecular weight of 245.18 . It is a colorless to yellowish liquid that is soluble in organic solvents such as benzene, dichloromethane, and ethanol.科学的研究の応用
1. Synthesis of Chiral Bidentate Complexes
[(3-Bromobutyl)sulfanyl]benzene derivatives have been utilized in the synthesis of axially chiral rac-1-(2-methyl-1H-inden-3-yl)-2-(methylsulfanyl)naphthalene, which further contributes to the formation of planar chiral bidentate η5:κS-indenyl-sulfanyl and -sulfinyl complexes of rhodium(III) (Baker et al., 2012).
2. One-Pot Synthesis of Indoles
The compound has been involved in efficient one-pot methods for synthesizing 2-sulfanyl-3-sulfinyl(or sulfonyl)-1H-indoles, which are formed through the cyclization of precursor isothiocyanates (Kobayashi et al., 2013).
3. Synthesis of Sulfonyl, Sulfinyl, or Sulfenyl Functional Group Containing Compounds
This chemical is also significant in the synthesis of various benzenes carrying sulfonyl, sulfinyl, or sulfenyl functional groups. These compounds have wide-ranging applications, including industrial and pharmaceutical uses (Brown, 1996).
4. Synthesis of Methylsulfonyl-Containing Compounds
The compound plays a role in photoinduced sulfonylation processes, leading to the creation of 3-(methylsulfonyl)benzo[b]thiophenes through a radical relay strategy, highlighting its potential in organic synthesis and material science (Gong et al., 2019).
5. Radical Cyclisation in Organic Chemistry
[(3-Bromobutyl)sulfanyl]benzene derivatives are used in radical cyclisation for carbon-carbon bond formation, leading to the synthesis of complex organic structures like coumarin-annulated sulfur heterocycles (Majumdar et al., 2003).
特性
IUPAC Name |
3-bromobutylsulfanylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrS/c1-9(11)7-8-12-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSLOPHWGPPAUMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCSC1=CC=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101306393 | |
| Record name | Benzene, [(3-bromobutyl)thio]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101306393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(3-Bromobutyl)sulfanyl]benzene | |
CAS RN |
1394041-75-8 | |
| Record name | Benzene, [(3-bromobutyl)thio]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1394041-75-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, [(3-bromobutyl)thio]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101306393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[Ethyl(2,2,2-trifluoroethyl)amino]propan-1-ol hydrochloride](/img/structure/B1379220.png)

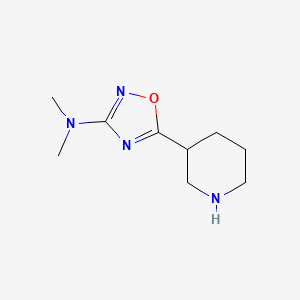


![Tert-butyl 3-[(3-fluoropyridin-2-yl)oxy]azetidine-1-carboxylate](/img/structure/B1379233.png)
![1-[2-(dimethylamino)ethyl]-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride hydrochloride](/img/structure/B1379234.png)

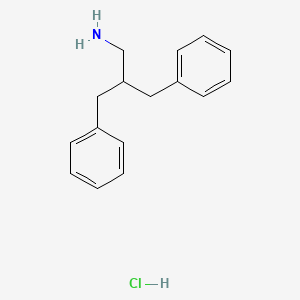
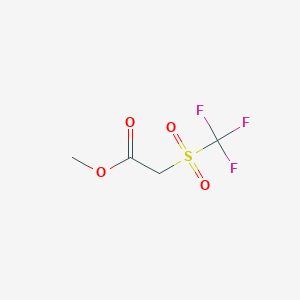
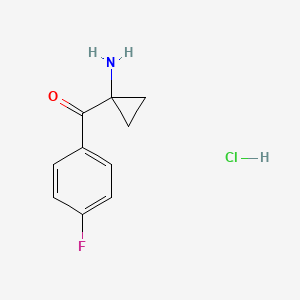
![3-(4-Aminobutyl)-1,3-diazaspiro[4.4]nonane-2,4-dione hydrochloride](/img/structure/B1379241.png)
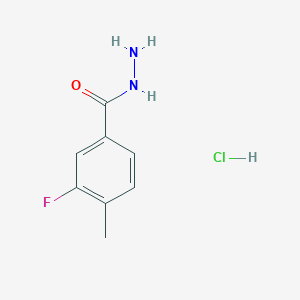
![tert-butyl 3-[4-(methoxycarbonyl)-1H-1,2,3-triazol-1-yl]piperidine-1-carboxylate](/img/structure/B1379243.png)